molecular formula C21H18O2 B14201615 7,9-Dimethyl-5-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one CAS No. 923026-81-7

7,9-Dimethyl-5-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one

Katalognummer: B14201615
CAS-Nummer: 923026-81-7
Molekulargewicht: 302.4 g/mol
InChI-Schlüssel: SCPOJFBNNWRYQD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7,9-Dimethyl-5-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one is a complex organic compound that belongs to the class of naphthopyrans

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7,9-Dimethyl-5-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one typically involves multi-step organic reactions. One common method includes the use of palladium-catalyzed reverse hydrogenolysis, which allows for the coupling of 2-hydroxy-1,4-naphthoquinones with olefins . This reaction is catalyzed by commercially available Pd/C without the need for oxidants and hydrogen acceptors, making it an environmentally friendly approach .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and efficient catalytic processes are likely to be employed to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

7,9-Dimethyl-5-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts such as palladium on carbon (Pd/C).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction could produce hydroquinones.

Wissenschaftliche Forschungsanwendungen

7,9-Dimethyl-5-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 7,9-Dimethyl-5-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. Detailed studies are required to elucidate the exact mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

7,9-Dimethyl-5-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one is unique due to its specific structural features and the potential for diverse applications in various scientific fields. Its ability to undergo multiple types of chemical reactions and its potential use in green chemistry make it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

923026-81-7

Molekularformel

C21H18O2

Molekulargewicht

302.4 g/mol

IUPAC-Name

7,9-dimethyl-5-phenyl-1H-benzo[g]isochromen-4-one

InChI

InChI=1S/C21H18O2/c1-13-8-14(2)17-10-16-11-23-12-19(22)21(16)20(18(17)9-13)15-6-4-3-5-7-15/h3-10H,11-12H2,1-2H3

InChI-Schlüssel

SCPOJFBNNWRYQD-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C2C=C3COCC(=O)C3=C(C2=C1)C4=CC=CC=C4)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.